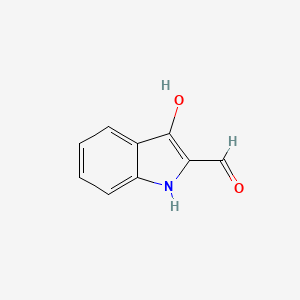

3-Hydroxy-1H-indole-2-carbaldehyde

Description

Contextualization of Indole (B1671886) Frameworks in Contemporary Chemical Research

The indole scaffold is a privileged structural motif, a testament to its remarkable versatility and enduring presence in chemical research. rsc.orgijpsr.com Its unique electronic properties, arising from the fusion of an electron-rich pyrrole (B145914) ring with an aromatic benzene (B151609) ring, make it a highly reactive and adaptable building block for the synthesis of complex molecular architectures. creative-proteomics.com This reactivity, particularly in electrophilic substitution reactions, has been extensively harnessed by chemists to create a diverse array of functionalized indole derivatives. creative-proteomics.com

The significance of indole frameworks extends far beyond their synthetic utility. They are integral components of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.govcreative-proteomics.com This inherent biological relevance has fueled continuous interest in indole chemistry for over a century, with researchers constantly seeking to develop novel methodologies for the construction and functionalization of the indole core. rsc.org The ability to introduce a wide range of substituents onto the indole ring system allows for the fine-tuning of its physical, chemical, and biological properties, making it a powerful tool in the design of new functional materials and therapeutic agents. nih.gov

Significance of Hydroxylated and Formylated Indole Derivatives in Organic Chemistry

The introduction of hydroxyl (-OH) and formyl (-CHO) groups onto the indole framework dramatically expands its synthetic potential and opens up new avenues for chemical exploration. Hydroxylated indoles, for instance, are key intermediates in a variety of chemical transformations. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can be readily converted into other functional groups, such as ethers and esters. researchgate.net The presence of a hydroxyl group also influences the electronic properties of the indole ring, impacting its reactivity and potential for intermolecular interactions. researchgate.net

Similarly, formylated indoles, particularly indole-3-carbaldehydes, are versatile precursors in organic synthesis. acs.orgnih.gov The aldehyde functionality is a gateway to a plethora of chemical reactions, including oxidations to carboxylic acids, reductions to alcohols, and various carbon-carbon and carbon-nitrogen bond-forming reactions. acs.orgwikipedia.org This reactivity makes formylated indoles valuable starting materials for the construction of more complex heterocyclic systems and for the synthesis of a wide range of biologically active molecules. nih.govekb.eg The development of efficient and selective methods for the formylation of indoles remains an active area of research, with a focus on environmentally benign and atom-economical approaches. acs.orgorganic-chemistry.org

Research Gaps and Rationale for Investigating 3-Hydroxy-1H-indole-2-carbaldehyde

While the chemistry of indole and its simple derivatives has been extensively studied, the specific compound this compound presents a unique and compelling area for investigation. The presence of both a hydroxyl group at the 3-position and a carbaldehyde group at the 2-position on the indole ring creates a molecule with a distinct and potentially complex reactivity profile.

The proximity of these two functional groups suggests the possibility of intramolecular interactions that could influence the compound's chemical behavior. For instance, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups could affect its conformational preferences and reactivity. Understanding these interactions is crucial for predicting and controlling its chemical transformations.

Furthermore, the synthesis of this compound itself presents a synthetic challenge. The selective introduction of both a hydroxyl and a formyl group at these specific positions requires careful consideration of synthetic strategies and reaction conditions. Developing efficient and high-yielding synthetic routes to this compound is a key research objective.

The investigation of this compound is also driven by its potential as a versatile building block in organic synthesis. The dual functionality of the molecule offers multiple points for further chemical modification, allowing for the creation of a diverse library of novel indole derivatives. These derivatives could possess unique structural features and potentially interesting chemical and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELMWYZLBXRYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategic Approaches for 3 Hydroxy 1h Indole 2 Carbaldehyde

Precursor Selection and Design for Regioselective Functionalization of Indole (B1671886) Nucleus

The successful synthesis of the target molecule is critically dependent on the selection and design of appropriate indole precursors. The strategy for regioselective functionalization hinges on modulating the intrinsic reactivity of the indole ring. The C3 position of indole is the most electron-rich and nucleophilic, thus it is the default site for electrophilic attack. nih.gov To achieve substitution at the C2 and C3 positions, chemists must employ strategies that either override or leverage this natural reactivity.

Key strategic considerations in precursor design include:

Nitrogen Protection: The indole nitrogen (N1) is often protected with a suitable group (e.g., tosyl, benzyl (B1604629), or tert-butyloxycarbonyl). This prevents N-functionalization and, more importantly, facilitates directed ortho-metalation. By treating an N-protected indole with a strong base like n-butyllithium, deprotonation can be directed to the C2 position, allowing for the introduction of an electrophile, such as a formyl group precursor.

C3-Blocking Groups: An alternative approach is to temporarily block the reactive C3 position with a group that can be easily removed later. Halogens, such as iodine or bromine, are commonly used. With the C3 position occupied, electrophilic formylation can be directed to the C2 position. The blocking group is then removed in a subsequent step.

Directing Groups: The use of directing groups attached to the indole nitrogen or another position can guide C-H activation to a specific site. acs.orgresearchgate.net For instance, a directing group at the nitrogen can facilitate transition-metal-catalyzed C2-functionalization. nih.gov Similarly, a group at C3 can direct functionalization to the C4 position. nih.govacs.org While not a direct route to the target compound, these principles underscore the importance of precursor design in controlling regiochemistry.

Substituted Indole Precursors: The synthesis can also start from indole precursors that already bear substituents on the benzene (B151609) ring. These substituents can influence the electronic properties of the pyrrole (B145914) ring, thereby affecting the regioselectivity of subsequent formylation and hydroxylation steps.

Formylation Reactions on Indole Scaffolds

Formylation, the introduction of a formyl group (-CHO), is a cornerstone of indole chemistry. For the synthesis of 3-hydroxy-1H-indole-2-carbaldehyde, formylation must be directed to the C2 position, which is less reactive than C3.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heterocyclic compounds. sid.irorganic-chemistry.orgthieme-connect.de It typically involves the reaction of a substrate with the Vilsmeier reagent, an electrophilic iminium salt (e.g., [ClCH=N(CH3)2]+Cl−) generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl3). organic-chemistry.org

For unsubstituted indoles, the Vilsmeier-Haack reaction overwhelmingly yields indole-3-carbaldehyde due to the high electron density at C3. ekb.eg To achieve C2 formylation, the C3 position must be blocked. If the synthesis starts with a pre-hydroxylated indole, the phenolic hydroxyl group adds another layer of complexity. Being a nucleophile, the hydroxyl group can react with the Vilsmeier reagent or POCl3, necessitating a protection strategy or carefully controlled reaction conditions.

A patent describes the synthesis of 5-hydroxy-1H-indole-3-carbaldehyde from 4-amino-3-methylphenol, where a Vilsmeier-Haack type reaction is performed, indicating that the reaction is feasible on hydroxylated precursors under specific conditions. google.com Adapting this to achieve C2-formylation would likely involve using a 3-blocked, N-protected hydroxyindole as the starting material.

Several other formylation methods can be considered, each with its own advantages and limitations for the regioselective formylation of indoles. ekb.eg

Reimer-Tiemann Reaction: This reaction is traditionally used for the ortho-formylation of phenols, using chloroform (B151607) (CHCl3) and a strong base to generate dichlorocarbene (B158193) (:CCl2) as the electrophile. wikipedia.org Its applicability extends to electron-rich heterocycles like indoles. wikipedia.org Given its effectiveness on phenols, it is a plausible method for formylating a hydroxyindole precursor, potentially offering different regioselectivity compared to the Vilsmeier-Haack reaction. The reaction is typically performed under basic, biphasic conditions. wikipedia.org

Grignard and Organolithium Methods: This approach involves the deprotonation of the indole nucleus followed by reaction with a formylating agent. N-protected indoles can be selectively metalated at the C2 position using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. The resulting C2-lithiated indole is a potent nucleophile that can react with DMF to install the formyl group at the C2 position after aqueous workup. This is a powerful and common method for achieving C2-formylation.

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions, typically on highly activated aromatic substrates like phenols. Its application to indoles is less common but represents another potential route for formylating a hydroxyindole precursor.

Sommelet Reaction: This method typically involves the conversion of a halomethyl group to an aldehyde using hexamethylenetetramine. For indoles, this would require a precursor like 2-(chloromethyl)-1H-indole, which would then be treated with HMTA.

Carbon Monoxide Based Methods: Formylation can also be achieved using carbon monoxide under high pressure and temperature, often with the potassium salt of indole. ekb.eg This method is generally less practical for laboratory-scale synthesis due to the harsh conditions required.

| Method | Reagents | Typical Regioselectivity (on Indole) | Key Considerations |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | C3 | Requires C3-blocking for C2-formylation. Hydroxyl groups may need protection. ekb.eg |

| Reimer-Tiemann | CHCl₃, NaOH | C3 (and C2) | Effective for phenols and other hydroxy-aromatics; suitable for hydroxylated indoles. wikipedia.org |

| Organolithium/Grignard | n-BuLi or t-BuLi, then DMF | C2 (on N-protected indole) | Excellent control for C2-formylation via directed metalation. |

| Duff Reaction | Hexamethylenetetramine, acid | Ortho to activating groups | Primarily for phenols; potential for hydroxyindoles. |

| Sommelet Reaction | Precursor with -CH₂X group, Hexamethylenetetramine | Site of -CH₂X group | Requires a pre-functionalized substrate. ekb.eg |

Hydroxylation Strategies for Indole-2-carbaldehydes

The final key transformation is the introduction of a hydroxyl group at the C3 position of the indole-2-carbaldehyde intermediate. This can be accomplished through direct oxidation of the C-H bond or through the conversion of another functional group.

Directly oxidizing the C-H bond at the electron-rich C3 position is an atom-economical approach. However, it faces the significant challenge of selectivity, as the aldehyde group at C2 is also susceptible to oxidation.

Recent advances in C-H activation have provided methods for the directed hydroxylation of aromatic systems. Boron-mediated C-H hydroxylation has been shown to be effective for indoles. researchgate.net This process typically involves an initial borylation step at a specific C-H bond, directed by a functional group, followed by oxidation of the resulting C-B bond to a C-OH bond (e.g., using an oxidant like sodium perborate, NaBO3). While studies have demonstrated this for C4 and C7 hydroxylation of indoles directed by groups at C3 or N1, applying this strategy to achieve C3 hydroxylation directed by a C2-carbaldehyde would require specific catalyst and directing group systems to achieve the desired regiochemistry. researchgate.net The development of a metal-free, Cs2CO3/Oxone®-mediated C3-alkylation of indoles also points towards the unique reactivity of the C3 position, which could potentially be harnessed for hydroxylation. chemrxiv.org

Functional group interconversion (FGI) provides a more controlled, albeit longer, route to installing the C3-hydroxyl group. ub.edufiveable.mesolubilityofthings.com This strategy involves placing a different, stable functional group at the C3 position that can be reliably converted into a hydroxyl group at a later stage of the synthesis.

Plausible FGI strategies include:

From an Amino Group: A common route involves the synthesis of 3-amino-1H-indole-2-carbaldehyde. The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction, which involves diazotization with a nitrite (B80452) source (e.g., NaNO2) in an acidic medium, followed by hydrolysis of the resulting diazonium salt in water.

From a Halogen: Synthesis of a 3-halo-1H-indole-2-carbaldehyde precursor allows for nucleophilic aromatic substitution to introduce the hydroxyl group. This typically requires harsh conditions (high temperature and pressure) or a transition metal catalyst (e.g., copper-catalyzed Ullmann condensation).

From a Boronic Acid: A 1H-indole-2-carbaldehyde-3-boronic acid precursor can be synthesized and subsequently oxidized to the desired 3-hydroxy product. The oxidation of arylboronic acids to phenols is a well-established and high-yielding reaction, often using reagents like hydrogen peroxide or Oxone®.

Dakin-type Reaction: A related FGI strategy could involve a Dakin-like oxidation. The classic Dakin reaction converts an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol. A variant of this could potentially be devised where a 3-formylindole is converted to a 3-hydroxyindole. researchgate.net

| Precursor Functional Group at C3 | Reagents for Conversion to -OH | Description |

|---|---|---|

| Amino (-NH₂) | 1. NaNO₂, H₂SO₄ 2. H₂O, heat | Conversion via a diazonium salt intermediate (Sandmeyer-type reaction). |

| Halogen (-Br, -Cl) | NaOH, Cu catalyst, high temp. | Nucleophilic aromatic substitution, often requiring a catalyst. |

| Boronic Acid (-B(OH)₂) | H₂O₂, NaOH or Oxone® | Mild and efficient oxidation of the C-B bond to a C-OH bond. |

| Methoxy (B1213986) (-OCH₃) | BBr₃ or HBr | Ether cleavage to yield the hydroxyl group. Requires a precursor with a methoxy group at C3. |

Chemoselective Synthesis of this compound

Chemoselectivity is a critical consideration in the synthesis of multifunctional molecules like this compound, which possesses multiple reactive sites. A significant challenge is the selective acylation of the indole nitrogen versus the hydroxyl group.

A study on the synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) highlights the challenges of chemoselective acylation of a hydroxyl-substituted indole. nih.gov In this case, the acylation of serotonin, which has a primary amine and a phenolic hydroxyl group, required careful optimization to favor N-acylation over O-acylation. nih.gov The use of carbonyl diimidazole (CDI) as an activating agent for the carboxylic acid, along with the careful choice of solvent and base, was crucial for achieving high chemoselectivity. nih.gov

The following data from the HIOC synthesis illustrates the effect of reaction conditions on chemoselectivity:

| Entry | Base | Solvent | Conversion (%) | Selectivity (N-acylation vs. O-acylation) |

| 1 | - | DMF | Low | Poor |

| 2 | Triethylamine | DMF | ~85% | High |

| 3 | Pyridine (B92270) | DMF | 66% | High (trace N,O-bisacylated product) |

This data underscores the importance of reaction engineering to control the outcome of reactions on molecules with multiple competing reactive sites.

Catalytic Methods in Synthetic Pathways

Catalysis offers powerful tools for the efficient and selective synthesis of indole derivatives. Both transition metal catalysis and organocatalysis have been employed in the formylation and cycloisomerization reactions necessary to construct the indole-2-carbaldehyde framework.

Transition Metal-Catalyzed Formylations and Cycloisomerizations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. bohrium.comrsc.org In the context of indole synthesis, transition metals can catalyze C-H functionalization, allowing for the direct introduction of functional groups onto the indole core. bohrium.comrsc.org

For the synthesis of indole-2-carbaldehydes, palladium-catalyzed reactions have proven particularly useful. For example, a tandem Ugi-4CR/Pd-catalyzed cyclization has been developed for the synthesis of indolo[3,2-c]quinolinones. rug.nl The palladium catalyst, Pd(OAc)₂, in the presence of a copper co-catalyst, Cu(OAc)₂, facilitates the crucial C(sp²)-H functionalization step. rug.nl

The following table summarizes the optimized conditions for the Pd-catalyzed cyclization step:

| Catalyst | Co-catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | PivOH (6.0 equiv) | DMF | 140 | 35-78 |

Organocatalytic Approaches in Indole Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. nih.gov Organocatalysts can promote a variety of transformations with high enantioselectivity, making them valuable for the synthesis of chiral molecules. rsc.orgrsc.org

While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, related reactions demonstrate the potential of this approach. For example, organocatalytic methods have been developed for the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives. rsc.org This reaction involves the reductive cyclization of ortho-formyl trans-cinnamaldehydes using a Hantzsch ester and an aminocatalyst. rsc.org The use of a sterically demanding aminocatalyst was found to be crucial for suppressing undesired cycloolefin isomerization. rsc.org

Protecting Group Strategies for Orthogonal Synthesis of Derivatives

In the synthesis of complex molecules with multiple functional groups, protecting groups are often necessary to mask reactive sites and enable selective transformations. numberanalytics.comresearchgate.net The choice of protecting group is critical and should be guided by its stability under various reaction conditions and the ease of its removal. numberanalytics.comresearchgate.net

For the synthesis of this compound derivatives, both the indole nitrogen and the hydroxyl group may require protection. An orthogonal protecting group strategy allows for the selective deprotection of one group while the other remains intact. researchgate.net

Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. researchgate.net The pivaloyl group has also been used to protect the indole nitrogen and can be removed with a strong base like LDA. mdpi.org For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., TBDMS), which are cleaved by fluoride (B91410) ions, and benzyl ethers, which can be removed by hydrogenolysis. researchgate.net

The following table outlines some common protecting groups and their cleavage conditions:

| Functional Group | Protecting Group | Cleavage Conditions | Reference |

| Indole Nitrogen | Boc | Acidic (e.g., TFA) | researchgate.net |

| Indole Nitrogen | Fmoc | Basic (e.g., Piperidine) | researchgate.net |

| Indole Nitrogen | Pivaloyl | LDA | mdpi.org |

| Hydroxyl | TBDMS | Fluoride ion (e.g., TBAF) | researchgate.net |

| Hydroxyl | Benzyl | Hydrogenolysis (H₂, Pd/C) | researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement for Target Compound

The optimization of reaction conditions is a crucial step in any synthetic route to maximize the yield and purity of the target compound. This process often involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time.

In the synthesis of indole-3-carboxaldehyde (B46971) derivatives via a Vilsmeier-Haack type reaction, the reaction conditions were optimized to achieve high yields. orgsyn.org A catalytic version of this reaction using a phosphine (B1218219) oxide catalyst was developed, allowing for the formylation of indoles under mild conditions. orgsyn.org The optimization of this reaction involved screening different solvents, bases, and catalyst loadings to identify the optimal conditions.

The following table presents a summary of the optimized conditions for the catalytic Vilsmeier-Haack formylation of indole:

| Parameter | Condition |

| Catalyst | 3-methyl-1-phenyl-2-phospholene 1-oxide (15 mol%) |

| Formylating Agent | DMF-d7 (1.5 equiv) |

| Additive | Diethyl bromomalonate (1.2 equiv), PhSiH₃ (1.5 equiv) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

This systematic approach to optimization is essential for developing robust and scalable synthetic routes to this compound and its derivatives.

Principles of Green Chemistry in Indole Carbaldehyde Synthesis

The growing emphasis on environmental sustainability has profoundly influenced the field of synthetic organic chemistry, leading to the widespread adoption of the twelve principles of green chemistry. bridgew.edu These principles provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign. bridgew.edutandfonline.com In the context of synthesizing indole carbaldehydes and related derivatives, researchers are increasingly moving away from traditional methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.govsemanticscholar.org The focus has shifted towards developing greener, more sustainable synthetic routes. nih.govnih.gov

Modern approaches to indole synthesis aim to align with several key green chemistry principles, including waste prevention, high atom economy, use of less hazardous chemical syntheses, safer solvents, and energy efficiency. bridgew.edursc.org Strategies such as multicomponent reactions (MCRs), the use of alternative energy sources like microwaves, and the development of novel catalytic systems are at the forefront of this transformation. tandfonline.comresearchgate.net

Key Green Strategies in Indole Synthesis:

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry as they combine multiple starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. rsc.org This inherently leads to higher atom economy and reduces the number of synthetic steps, minimizing waste and resource consumption. For instance, an innovative two-step reaction to produce indole-2-carboxamide derivatives involves an Ugi multicomponent reaction followed by an acid-induced cyclization. semanticscholar.orgrsc.org This method utilizes ethanol (B145695) as a solvent, avoids metal catalysts, and proceeds under mild conditions. semanticscholar.orgrsc.org

Alternative Solvents: A major focus of green synthesis is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of 3-substituted indoles has been successfully achieved in water using surfactants like sodium lauryl sulfate (B86663) or under catalyst-free conditions. rsc.org Ethanol, a renewable bio-based solvent, is also frequently used. semanticscholar.orgrsc.org Propylene carbonate has emerged as another effective and biodegradable solvent for indole synthesis. researchgate.net

Alternative Energy Sources: Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. tandfonline.comresearchgate.netacs.org This efficiency translates to significant energy savings compared to conventional heating methods. tandfonline.com

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry.

Nanocatalysts: Materials like titanium dioxide (TiO₂) nanoparticles have been employed as non-toxic, inexpensive, and reusable catalysts for the synthesis of bis(indolyl)methanes from indoles and aldehydes, often under solvent-free conditions. beilstein-journals.org

Biocatalysts: Enzymes offer high selectivity under mild conditions. Trypsin immobilized on magnetic nanoparticles has been used as a biocatalyst for synthesizing indol-3-yl-4H-chromene derivatives in the absence of a solvent. rsc.org

Organocatalysts: Small organic molecules can effectively catalyze reactions, avoiding the use of potentially toxic and expensive metals. L-Proline, for example, has been used to catalyze the synthesis of 3-substituted indolyl-4H-chromenes in water. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is an ideal green approach, as it eliminates solvent waste entirely. researchgate.netbeilstein-journals.org The synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions using catalysts like nano-TiO₂ or by employing microwave irradiation. tandfonline.combeilstein-journals.org

The following tables summarize and compare various green synthetic approaches relevant to the formation of the indole core and its carbaldehyde derivatives, highlighting their adherence to green chemistry principles.

Table 1: Comparison of Catalytic Systems in Green Indole Synthesis

| Catalyst System | Substrates | Solvent | Key Green Features | Reference |

|---|---|---|---|---|

| None (Ugi MCR) | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Ethanol | High atom economy; renewable feedstock (formic acid); no metal catalyst; mild conditions. | rsc.org, semanticscholar.org |

| Nano-TiO₂ | Indole, Benzaldehyde | Solvent-free | Reusable, non-toxic catalyst; excellent yields; very short reaction times (3 min). | beilstein-journals.org |

| L-Proline | Indole, Salicylaldehyde, Malononitrile | Water | Organocatalyst; use of water as a green solvent; mild reaction conditions. | rsc.org |

| Immobilized Trypsin | Indole, Salicylaldehyde, Active methylene (B1212753) compounds | Solvent-free | Biocatalyst; high yields; solvent-free conditions; catalyst is recyclable. | rsc.org |

| Molecular Iodine (I₂) | Indole, Aldehydes | Propylene Carbonate | Use of a biodegradable, non-toxic solvent; simple, efficient methodology. | researchgate.net |

Table 2: Impact of Reaction Medium and Energy Source on Indole Synthesis

| Method | Reaction Medium | Energy Source | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Ethanol or Solvent-free | Microwave | Reduced reaction times (minutes vs. hours); high yields; energy efficient. | tandfonline.com, researchgate.net |

| Aqueous Synthesis | Water | Conventional Heating | Eliminates hazardous organic solvents; safe and inexpensive medium. | rsc.org |

| Solvent-Free Synthesis | None | Conventional Heating | Eliminates solvent waste; simplified workup; often high yields. | beilstein-journals.org, rsc.org |

| MCR in Ethanol | Ethanol | Conventional Heating | Renewable solvent; convergent synthesis reduces waste; mild temperatures. | rsc.org, semanticscholar.org |

Iii. Chemical Reactivity and Transformation Studies of 3 Hydroxy 1h Indole 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). quimicaorganica.orguni-muenchen.de The lone pair of electrons on the nitrogen atom enhances the electron density of the ring, particularly at the C3 position. quimicaorganica.org However, in 3-hydroxy-1H-indole-2-carbaldehyde, the preferred C3 position is already substituted.

Typical electrophilic substitution reactions include:

Nitration: Usually carried out with nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Often performed using a pyridine-SO3 complex to avoid polymerization caused by strong acids. quimicaorganica.org

Halogenation: Can be achieved with various halogenating agents.

Friedel-Crafts Reactions: Alkylation and acylation can introduce alkyl and acyl groups, respectively, though the electron-withdrawing nature of the existing substituents may require harsh conditions. nih.gov

The regioselectivity of these reactions on this compound is not extensively documented, but would be a result of the competing electronic effects of the substituents.

Nucleophilic Additions and Condensations at the Formyl Group

The aldehyde (formyl) group at the C2 position is a primary site for nucleophilic attack and condensation reactions, forming a wide array of derivatives. researchgate.net

Schiff Base Formation and Related Imine Chemistry

Aldehydes readily react with primary amines to form imines, commonly known as Schiff bases. google.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov Indole-3-carbaldehyde is frequently used to synthesize Schiff bases with various amines, including amino acids and aminophenols, yielding compounds with significant biological and coordination chemistry applications. nih.govresearchgate.netijpsjournal.com Similarly, this compound can be condensed with primary amines to furnish the corresponding Schiff base derivatives, which are valuable intermediates in organic synthesis.

Table 1: Examples of Schiff Base Formation with Indole Aldehydes

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| Indole-3-carbaldehyde | L-Amino Acids (e.g., Histidine) | Indolyl Schiff Base | nih.gov |

| Indole-3-carbaldehyde | Benzidine | Bis-Schiff Base | google.com |

| Indole-3-carbaldehyde | Substituted Anilines | Indolyl Imine | derpharmachemica.com |

Aldol (B89426) and Knoevenagel Condensations

The formyl group can participate in base- or acid-catalyzed condensations with active methylene (B1212753) compounds. The Knoevenagel condensation is a variant of the aldol condensation where an active hydrogen compound adds to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base like piperidine. acgpubs.org

Indole-3-carbaldehyde is known to undergo Knoevenagel condensation with various CH-acidic compounds like malononitrile, cyanoacetic acid, and thiobarbituric acid to produce α,β-unsaturated products. wikipedia.orgacgpubs.orgacgpubs.orgresearchgate.net It is expected that this compound would react similarly, yielding products with extended conjugation. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and a carboxylic acid as one of the active methylene components, which often results in subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its modifications are powerful methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with the aldehyde, forming an oxaphosphetane intermediate that collapses to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction, a popular variation, uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than Wittig ylides and often favor the formation of (E)-alkenes.

While specific examples with this compound are scarce, indole-2-carbaldehydes have been shown to undergo intramolecular Wittig reactions to form pyrroloindoles. arkat-usa.org This demonstrates the viability of the formyl group at the C2 position to participate in such transformations.

Henry Reactions (Nitroaldol Condensations)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde, to produce a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is analogous to the aldol condensation. wikipedia.org The products are synthetically useful as they can be converted into other functionalities, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org Indole-3-carbaldehyde is known to condense with nitromethane (B149229) in a Henry reaction to yield 3-nitrovinyl indole. wikipedia.org This reaction has been employed in the synthesis of various pharmaceutical intermediates. psu.edu It is anticipated that this compound would undergo a similar reaction with nitroalkanes in the presence of a base.

Redox Chemistry of the Aldehyde Moiety

The aldehyde functional group is readily susceptible to both oxidation and reduction.

Oxidation: The formyl group of this compound can be oxidized to the corresponding carboxylic acid, 3-hydroxy-1H-indole-2-carboxylic acid. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O). The reactivity of indole-3-carbaldehyde, which is easily oxidized to indole-3-carboxylic acid, suggests a similar transformation for the 2-carbaldehyde isomer. wikipedia.org

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into (3-hydroxy-1H-indol-2-yl)methanol. These reducing agents are generally selective for carbonyl groups and would not typically affect the aromatic indole ring under standard conditions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid, yielding 3-Hydroxy-1H-indole-2-carboxylic acid. This transformation is a standard reaction in organic synthesis. libretexts.orgnih.govchemsrc.com Common oxidizing agents used for this purpose include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org The reaction typically involves heating the mixture to ensure the oxidation proceeds to completion. libretexts.org The progress of the reaction can be monitored by observing the color change of the dichromate solution from orange to green. libretexts.org

The resulting 3-Hydroxy-1H-indole-2-carboxylic acid is a valuable intermediate in its own right, serving as a precursor for the synthesis of more complex molecules. nih.govchemsrc.comguidechem.com

Table 1: Oxidation of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 3-Hydroxy-1H-indole-2-carboxylic acid | K₂Cr₂O₇, H₂SO₄, heat |

Reduction to Alcohol and Alkane Derivatives

The carbonyl group of this compound is susceptible to reduction, leading to the formation of alcohols or alkanes. The reduction of the aldehyde group yields a primary alcohol, 2-(hydroxymethyl)-1H-indol-3-ol. This can be achieved using various reducing agents. libretexts.org

Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions. libretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be employed. libretexts.orgderpharmachemica.com The reduction mechanism typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Further reduction to the corresponding alkane, 2-methyl-1H-indol-3-ol, is possible but generally requires harsher conditions or different catalytic systems.

Table 2: Reduction of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 2-(Hydroxymethyl)-1H-indol-3-ol | NaBH₄ or LiAlH₄ |

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 3-position of the indole ring is a key site for further chemical modifications, including etherification and esterification, and it plays a crucial role in the molecule's intermolecular interactions through hydrogen bonding.

The hydroxyl group of this compound can undergo etherification to form ethers or esterification to yield esters. Etherification typically involves reaction with an alkyl halide in the presence of a base to deprotonate the hydroxyl group, making it a more potent nucleophile.

Esterification is commonly achieved by reacting the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. For instance, esterification of 3-bromo-1H-indole-2-carboxylic acid with ethanol (B145695) in the presence of concentrated sulfuric acid yields ethyl 3-bromo-1H-indole-2-carboxylate. nih.gov

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. mdpi.com These interactions significantly influence the compound's physical and chemical properties in both solution and the solid state. mdpi.com

In the solid state, intermolecular hydrogen bonding can lead to the formation of specific crystal lattice structures. In solution, the nature of the solvent can influence the equilibrium between intramolecular and intermolecular hydrogen bonding. mdpi.com Aprotic solvents tend to favor intramolecular hydrogen bonds, while protic solvents can compete for hydrogen bonding sites. mdpi.com These hydrogen bonding networks can affect the molecule's reactivity and spectroscopic characteristics. mdpi.com

Rearrangement Reactions and Intramolecular Cyclization Pathways

Indole derivatives, including this compound, can participate in various rearrangement and intramolecular cyclization reactions to form more complex heterocyclic systems. These reactions are often key steps in the synthesis of natural products and other biologically active molecules.

Intramolecular cyclization of appropriately substituted indole derivatives can lead to the formation of fused ring systems. For example, iodine-mediated intramolecular cyclization of enamines has been used to synthesize 3H-indole derivatives. organic-chemistry.org Palladium-catalyzed intramolecular cyclization of ketoximes can yield N-substituted indoles. mdpi.com These cyclization reactions can be highly regioselective and provide efficient routes to polycyclic indole structures. mdpi.comrsc.orgnih.gov

Derivatization for Analog Synthesis

This compound is a versatile starting material for the synthesis of a wide range of indole analogs. derpharmachemica.comrug.nlresearchgate.net The aldehyde and hydroxyl groups, as well as the indole nitrogen, provide multiple points for chemical modification.

Derivatization can be achieved through various reactions, including:

Condensation reactions: The aldehyde group can react with amines to form Schiff bases. ajchem-b.com

Coupling reactions: The indole core can be functionalized using cross-coupling reactions like the Suzuki, Sonogashira, Heck, and Stille reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be alkylated or acylated to introduce various substituents. derpharmachemica.com

These derivatization strategies allow for the systematic modification of the this compound scaffold to explore structure-activity relationships and develop new compounds with desired properties. rug.nlnih.gov

N-Substitution Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a site of nucleophilicity and can undergo various substitution reactions. These reactions are crucial for modifying the compound's properties and for building more complex molecular scaffolds. While specific literature on the N-substitution of this compound is sparse, the reactivity can be inferred from studies on the closely related and well-documented 1H-indole-3-carbaldehyde. nih.govmdpi.com

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen is a common synthetic strategy. Classical conditions for N-alkylation of indoles typically involve the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org For instance, the N-alkylation of 1H-indole-3-carbaldehyde has been successfully achieved using reagents like methyl iodide or benzyl (B1604629) bromide in the presence of NaH in THF. nih.gov This method is generally effective and leads to high selectivity for N-alkylation over C-alkylation. rsc.org More advanced, enantioselective methods for N-alkylation have also been developed, for example, using aza-Wacker type reactions with alkenols as coupling partners. nih.gov

N-Acylation: The indole nitrogen can also be acylated to introduce carbonyl-containing functional groups. This transformation can influence the electronic properties of the indole ring and serve as a protecting group strategy.

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is another important transformation. These reactions often employ transition metal catalysis, such as copper or palladium-catalyzed cross-coupling reactions, to achieve the desired N-arylated indole derivatives.

Table 1: Examples of N-Substitution Reactions on Indole-3-carbaldehyde

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation (Methylation) | Methyl iodide, NaH, THF, 0 °C to room temp., 12 h | 1-Methyl-1H-indole-3-carbaldehyde | nih.gov |

| N-Alkylation (Benzylation) | Benzyl bromide, NaH, THF, 0 °C to room temp., 12 h | 1-Benzyl-1H-indole-3-carbaldehyde | nih.gov |

| N-Alkylation (from Alkenol) | Alkenol, Pd(II) catalyst, p-benzoquinone, base | N-Alkylated indole | nih.gov |

Functionalization at Peripheral Positions of the Indole Ring

Beyond substitution at the nitrogen atom, the indole ring of this compound can be functionalized at its peripheral carbon atoms. The inherent reactivity of the indole nucleus allows for electrophilic aromatic substitution, with the site of substitution being influenced by the existing substituents. nih.govwikipedia.org

The electron-rich nature of the indole ring makes it susceptible to attack by electrophiles. wikipedia.org The hydroxyl group at C3 is an activating group, while the carbaldehyde at C2 is a deactivating group. The interplay of these electronic effects, along with steric considerations, will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the indole ring (C4, C5, C6, and C7).

A notable example of peripheral functionalization is the palladium-catalyzed C4-arylation of 1H-indole-3-carbaldehyde. nih.gov In this reaction, the formyl group at the C3-position acts as a directing group, facilitating the formation of a metallacycle that leads to functionalization at the C4 position. nih.gov This type of reaction has been shown to be effective with a range of iodoarenes bearing both electron-donating and electron-withdrawing substituents. nih.gov However, the reaction can be sensitive to steric hindrance, with bulky substituents on either the indole ring or the aryl iodide potentially impeding the transformation. nih.gov

Other standard electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can also be envisioned on the benzene ring of this compound, with the regioselectivity being a subject for empirical investigation. libretexts.orgmakingmolecules.com

Table 2: Example of Peripheral Functionalization on an Indole Carbaldehyde Scaffold

| Reaction Type | Key Reagents and Conditions | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| C4-Arylation | Iodoarenes, Pd(OAc)₂, AgOAc, HFIP, TFA | C4 | C4-Arylated 1H-indole-3-carbaldehyde | nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the chemical transformations of this compound is fundamental for optimizing reaction conditions and predicting outcomes. Kinetic studies and isotopic labeling experiments are powerful tools for elucidating these reaction pathways.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order with respect to each reactant and the identification of the rate-determining step. For reactions involving substituted indoles, such as the Vilsmeier-Haack reaction, kinetic analyses have been instrumental in building a detailed mechanistic picture. rsc.org

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. nih.gov The replacement of an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), can also lead to a kinetic isotope effect (KIE), where the reaction rate is altered. The magnitude of the KIE can provide insights into whether a particular bond is broken in the rate-determining step of the reaction. researchgate.net

In the context of indole chemistry, deuterium labeling has been widely used to study reaction mechanisms. nih.govacs.orgacs.org For example, acid-catalyzed hydrogen-deuterium exchange reactions have been employed to prepare deuterated indoles, which can then be used as probes in mechanistic studies. nih.govacs.org It has been shown that 3-substituted indoles can be efficiently deuterated by treatment with deuterated sulfuric acid in deuterated methanol. nih.gov

A particularly relevant application is in the study of the Vilsmeier-Haack reaction, a common method for formylating indoles. wikipedia.orgorganic-chemistry.orgsemanticscholar.org The mechanism of this reaction involves an electrophilic iminium ion, known as the Vilsmeier reagent. wikipedia.org Isotopic labeling experiments using deuterated formamide (B127407) can be used to introduce a deuterium atom specifically at the formyl position of the product, confirming the origin of this group and providing a means to study the subsequent steps of the reaction mechanism. Such labeled compounds are also valuable in metabolic studies. nih.gov Palladium-catalyzed methods have also been developed for the programmable deuteration of indoles at specific positions, such as C2 and C3, offering a versatile toolkit for mechanistic investigations. acs.org

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.

High-resolution proton (¹H) NMR spectroscopy provides precise information about the chemical environment of each hydrogen atom in the 3-Hydroxy-1H-indole-2-carbaldehyde molecule. The spectrum would be expected to show distinct signals for the aldehyde proton, the hydroxyl proton, the N-H proton of the indole (B1671886) ring, and the four aromatic protons on the benzene (B151609) ring.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl (OH) proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature. The indole N-H proton would also present as a broad singlet, usually in the range of 8.0-9.0 ppm.

The aromatic protons (H-4, H-5, H-6, and H-7) would exhibit complex splitting patterns due to spin-spin coupling. For instance, H-4 and H-7, being adjacent to the ring junction, often show doublet of doublets or triplet-like appearances, while H-5 and H-6 would also display characteristic multiplets based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 8.0 - 9.0 | broad singlet | - |

| H-4 | 7.5 - 7.8 | doublet or triplet | ~7-8 |

| H-5 | 7.0 - 7.3 | triplet or multiplet | ~7-8 |

| H-6 | 7.0 - 7.3 | triplet or multiplet | ~7-8 |

| H-7 | 7.5 - 7.8 | doublet or triplet | ~7-8 |

| CHO | 9.8 - 10.0 | singlet | - |

| OH | Variable | broad singlet | - |

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the region of 180-190 ppm.

The carbon atoms of the indole ring will have characteristic chemical shifts. The C-3 carbon, bearing the hydroxyl group, and the C-2 carbon, attached to the carbaldehyde group, would be found in the aromatic region, with their exact positions influenced by the electronic effects of their substituents. The remaining six carbons of the indole core (C-3a, C-4, C-5, C-6, C-7, and C-7a) will also resonate in the aromatic region, generally between 110 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C-2 | 140 - 150 |

| C-3 | 150 - 160 |

| C-3a | 125 - 135 |

| C-4 | 120 - 125 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), which is vital for assigning these signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons, such as between the aldehyde proton and the H-7 proton of the indole ring.

While solution-state NMR provides information on the molecule in a dissolved state, solid-state NMR (ssNMR) can characterize this compound in its crystalline form. This is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. ssNMR can detect subtle differences in the chemical environment and intermolecular interactions, such as hydrogen bonding, in different polymorphs, which are averaged out in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by characteristic absorption bands of its functional groups.

Hydroxyl (O-H) group: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding.

Carbonyl (C=O) group: A sharp and intense absorption band for the C=O stretch of the aldehyde is expected around 1650-1680 cm⁻¹. The exact position is influenced by conjugation with the indole ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group.

N-H group: The N-H stretching vibration of the indole ring would appear as a medium to sharp band around 3300-3500 cm⁻¹.

C-H and C=C groups: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and the aromatic C=C stretching vibrations usually give strong and sharp signals, aiding in the comprehensive vibrational analysis of the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Indole (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | > 3000 | Medium |

| Aldehyde (C=O) | Stretch | 1650 - 1680 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

Manifestations of Intramolecular and Intermolecular Hydrogen Bonding

The molecular architecture of this compound is significantly influenced by hydrogen bonding. The ortho-positioning of the hydroxyl (-OH) group at C3 and the carbaldehyde (-CHO) group at C2 facilitates the formation of a strong intramolecular hydrogen bond. This O-H···O=C interaction creates a stable, quasi-six-membered ring, which impacts the compound's conformation and spectroscopic properties.

In the solid state, this intramolecular bonding is a dominant feature. Furthermore, molecules can arrange in the crystal lattice to form intermolecular hydrogen bonds. For instance, the N-H of the indole ring can act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, linking molecules into chains or more complex networks. This is a common feature in related indole structures, such as 1H-Indole-3-carbaldehyde, where N–H⋯O hydrogen bonds link molecules into crystalline chains nih.gov. The presence and strength of these hydrogen bonds are observable in infrared (IR) spectroscopy through characteristic shifts in the stretching frequencies of the O-H, N-H, and C=O groups and in Nuclear Magnetic Resonance (NMR) spectroscopy by the downfield chemical shift of the involved protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system.

The chromophore of this compound is the substituted indole ring system. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The indole nucleus itself gives rise to strong absorptions, which are modified by the auxochromic hydroxyl group and the chromophoric carbaldehyde group.

Similar to related compounds like indole-3-acetaldehyde, which displays distinct maxima, this compound is expected to show characteristic absorption bands researchgate.net. The π → π* transitions, typically of high intensity, are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is generally of lower intensity and can sometimes be obscured by the stronger π → π* bands.

Solvatochromism describes the shift in the position of UV-Vis absorption bands as a function of solvent polarity. This phenomenon provides insight into the change in dipole moment of the molecule upon electronic excitation.

For this compound, changing the solvent is expected to affect the position of the absorption maxima (λmax). In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift because the polar solvent molecules stabilize the non-bonding orbital of the ground state more than the excited state. Conversely, the π → π* transitions often exhibit a bathochromic (red) shift in polar solvents, as the excited state is generally more polar than the ground state and is thus better stabilized by polar solvent interactions. The specific shifts observed can help to confirm the nature of the electronic transitions.

Table 1: Expected Solvatochromic Shifts for this compound

| Solvent Type | Expected Shift for n → π* Transition | Expected Shift for π → π* Transition |

| Non-polar (e.g., Hexane) | Reference Position | Reference Position |

| Polar Aprotic (e.g., Acetone) | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

| Polar Protic (e.g., Ethanol) | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₉H₇NO₂) is 161.04768 Da. HRMS analysis would be expected to yield an experimental mass for the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙) that is extremely close to this calculated value, thereby confirming the molecular formula with high confidence. For example, related indole derivatives are routinely characterized by their exact mass to confirm their composition nih.gov.

Table 2: HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₈NO₂⁺ | 162.0550 |

| [M+Na]⁺ | C₉H₇NNaO₂⁺ | 184.0370 |

| [M-H]⁻ | C₉H₆NO₂⁻ | 160.0393 |

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. The fragmentation pattern is a molecular fingerprint.

For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom ([M-1]) and the loss of the formyl group ([M-29] as •CHO, or M-28 as CO) libretexts.org. For indole derivatives, fragmentation often involves the cleavage of bonds within the heterocyclic ring and the loss of small molecules like HCN researchgate.net.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (m/z 161). Key fragment ions would likely include:

m/z 160 ([M-H]⁺): Loss of a hydrogen radical.

m/z 133 ([M-CO]⁺˙): Loss of a neutral carbon monoxide molecule, a common fragmentation for phenolic aldehydes.

m/z 132 ([M-CHO]⁺): Loss of the formyl radical.

m/z 105: Subsequent loss of CO from the m/z 133 fragment.

m/z 104: Subsequent loss of HCN from the m/z 132 fragment.

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence of the indole core, hydroxyl, and aldehyde functionalities.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure/Loss |

| 161 | Molecular Ion [C₉H₇NO₂]⁺˙ |

| 160 | [M-H]⁺ |

| 133 | [M-CO]⁺˙ |

| 132 | [M-CHO]⁺ |

| 105 | [M-CO-CO]⁺ or [M-CHO-HCN]⁺ |

| 104 | [M-CO-HCN]⁺˙ |

Tandem Mass Spectrometry (MS/MS) for Complex Structures

A thorough search for tandem mass spectrometry (MS/MS) data for this compound did not yield any specific fragmentation patterns or detailed structural elucidation studies.

For a molecule with the structure of this compound (molar mass: 161.16 g/mol ), a theoretical MS/MS analysis would involve the fragmentation of a protonated precursor ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 162.1. The fragmentation would be expected to proceed through characteristic losses of small neutral molecules. Based on general fragmentation principles of related indole and aldehyde compounds, hypothetical fragmentation pathways could include:

Loss of carbon monoxide (CO, 28 Da) from the aldehyde group.

Loss of water (H₂O, 18 Da), although less common directly from an enolic hydroxyl group without rearrangement.

Cleavage of the indole ring system, leading to various smaller charged fragments.

Without experimental data, a definitive fragmentation table cannot be constructed.

X-ray Crystallography

No published reports detailing the single-crystal X-ray diffraction analysis of this compound were found. Therefore, experimentally determined data on its solid-state structure is not available.

Solid-State Molecular Geometry and Conformation Determination

As no crystal structure has been reported, there is no experimental data available regarding the precise bond lengths, bond angles, and torsional angles that define the solid-state geometry and conformation of this compound. Such data would be essential to confirm the planarity of the indole ring system and the orientation of the hydroxyl and carbaldehyde substituents relative to the ring.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The absence of a crystal structure precludes any analysis of the intermolecular forces that govern the crystal packing of this compound. A theoretical analysis would suggest the potential for strong intermolecular hydrogen bonding involving the N-H group of the indole ring, the hydroxyl (-OH) group, and the carbonyl (C=O) group of the aldehyde. These interactions would likely play a dominant role in the formation of the crystal lattice. Furthermore, π-π stacking interactions between the aromatic indole rings of adjacent molecules would also be anticipated. A data table summarizing these interactions cannot be generated without experimental results.

Circular Dichroism (CD) Spectroscopy (for Chiral Derivatives or Conformational Studies)

This compound is an achiral molecule and therefore does not exhibit a circular dichroism spectrum. A literature search for studies on chiral derivatives of this compound, which would be amenable to CD spectroscopic analysis for determining absolute configuration or studying conformational changes, did not yield any results.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of 3-Hydroxy-1H-indole-2-carbaldehyde. These methods model the behavior of electrons within the molecule, providing a detailed understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for the computational study of indole (B1671886) derivatives due to its balance of accuracy and computational cost. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is commonly employed for these types of molecules. sigmaaldrich.com

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, these calculations would predict key bond lengths, bond angles, and dihedral angles. The planarity of the indole ring is a significant feature, and DFT can quantify any distortions from planarity caused by the substituents.

Vibrational analysis, carried out at the same level of theory, calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For instance, the characteristic stretching frequencies of the O-H, N-H, C=O, and C-N bonds can be precisely calculated.

Illustrative Data Table of Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p))

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Hydroxy group | ~3400-3500 |

| N-H stretch | Indole ring | ~3300-3400 |

| C=O stretch | Aldehyde group | ~1650-1680 |

| C=C stretch | Aromatic ring | ~1580-1620 |

| C-N stretch | Indole ring | ~1250-1300 |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to understanding electron correlation, which is neglected in the simplest quantum models. epa.gov The Hartree-Fock method treats each electron in the average field of all others, offering a foundational approximation.

Møller-Plesset perturbation theory, particularly at the second order (MP2), introduces a correction for electron correlation to the HF results. synquestlabs.com This is crucial for accurately describing the dispersion forces and other weak interactions that can influence the conformation and intermolecular interactions of this compound. Comparing HF, MP2, and DFT results allows for a comprehensive assessment of the electronic structure.

Geometry Optimization and Conformational Analysis

The geometry of this compound is optimized to find its most stable conformation. epa.gov This involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the hydroxyl and carbaldehyde groups. Theoretical calculations can map the potential energy surface as a function of the dihedral angles defining the orientation of these groups relative to the indole ring. This analysis identifies the global minimum energy conformer and any other low-energy conformers that may be present, along with the energy barriers for their interconversion.

Illustrative Data Table of Predicted Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | ~1.38 |

| Bond Length (Å) | C3-O | ~1.36 |

| Bond Length (Å) | C2-C(aldehyde) | ~1.45 |

| Bond Angle (°) | C3-C2-C(aldehyde) | ~125 |

| Dihedral Angle (°) | O-C3-C2-C(aldehyde) | ~0 or ~180 (depending on H-bonding) |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental IR and Raman spectra. By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. epa.gov These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The correlation between the calculated and experimental spectra allows for the confident assignment of observed vibrational bands to specific motions of the atoms within the molecule. This is invaluable for confirming the structure of the compound and understanding its bonding characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the hydroxyl group, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group.

Illustrative Data Table of Predicted FMO Properties for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -5.5 to -6.5 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. The MEP is a valuable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the indole ring. These are the likely sites for electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the N-H and O-H protons, indicating their susceptibility to nucleophilic attack. This visual information provides a clear and intuitive guide to the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

The key delocalization interactions involve the donation of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu In this compound, the primary donor orbitals are the lone pairs on the pyrrole (B145914) nitrogen (N1) and the hydroxyl oxygen (O3), as well as the π-bonds of the indole ring. The primary acceptor orbitals are the antibonding π* orbitals of the carbonyl group (C2=O) and the aromatic system.

Significant delocalization is expected from the nitrogen lone pair (LP(N1)) to the adjacent π(C2-C3) and π(C8-C9) orbitals of the ring. Similarly, the oxygen lone pair (LP(O3)) donates electron density to the π(C2-C3) orbital. These interactions contribute to the planarity of the molecule and the partial double-bond character of the C2-C3 and C3-O3 bonds. The interaction between the indole ring's π system and the carbaldehyde group's π orbital is also a key stabilizing feature.

A hypothetical table of the most significant stabilization energies (E(2)) from an NBO analysis is presented below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π(C2-C3) | 45.8 | π-conjugation |

| LP (N1) | π(C8-C9) | 35.2 | π-conjugation |

| LP (O3) | π(C2-C3) | 28.5 | Hyperconjugation |

| π(C4-C5) | π(C2=O) | 15.1 | π-conjugation |

| π(C8-C9) | π*(C2=O) | 12.7 | π-conjugation |

These high E(2) values indicate substantial electronic communication throughout the π-system, which is characteristic of conjugated indole derivatives.

Reaction Mechanism Predictions and Transition State Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting reaction mechanisms and elucidating the structures of transient species like transition states. For this compound, a potential reaction of interest is its keto-enol tautomerization, which would involve the migration of the hydroxyl proton to the C2 carbon, forming an indole-2-one derivative.

Below is a hypothetical data table summarizing the calculated energies for a proposed tautomerization reaction.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|---|

| Enol to Transition State | Activation Energy (Ea) | +25.3 | Energy barrier for the forward reaction. |

| Transition State to Keto | - | -15.1 | Energy release from transition state to product. |

| Overall Reaction | Reaction Energy (ΔE) | +10.2 | The enol form is predicted to be more stable than the keto form. |

These calculations would suggest that while the keto-enol tautomerization is possible, the 3-hydroxy-indole form is the more thermodynamically stable isomer.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations can explore the rotational freedom around the C2-C(aldehyde) and C3-O bonds, revealing the preferred orientations of the carbaldehyde and hydroxyl groups.

A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl group (donor) and the carbonyl oxygen of the carbaldehyde group (acceptor). MD simulations can determine the stability and population of conformations that feature this hydrogen bond. The simulations would also reveal the dynamic interplay between this intramolecular interaction and intermolecular interactions with solvent molecules. The results can be analyzed by monitoring key dihedral angles over the simulation trajectory.

A summary of potential findings from an MD simulation is presented in the table below.

| Dihedral Angle | Description | Predicted Major Conformation (°) | Population (%) |

|---|---|---|---|

| O3-C3-C2-C(aldehyde) | Orientation of the hydroxyl group relative to the aldehyde carbon. | ~0 | >90% (planar) |

| C3-C2-C(aldehyde)-O(aldehyde) | Rotation of the carbaldehyde group. | ~180 | ~75% (anti) |

| C3-C2-C(aldehyde)-O(aldehyde) | Rotation of the carbaldehyde group. | ~0 | ~25% (syn) |

These results would indicate a strong preference for a planar structure, with the carbaldehyde group predominantly oriented away from the hydroxyl group, though a conformation allowing for a weaker intramolecular hydrogen bond might also be populated.

Non-Covalent Interaction (NCI) Analysis in Aggregates

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, within and between molecules. For this compound, NCI analysis is particularly useful for understanding how molecules might arrange in the solid state or form aggregates in solution.

In a dimeric aggregate of this compound, NCI plots would likely reveal strong hydrogen bonding interactions. For example, the hydroxyl group of one molecule could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. Additionally, the N-H group of the indole ring can participate in hydrogen bonding. Furthermore, the planar indole rings are expected to engage in π-π stacking interactions, contributing to the stability of the aggregate. The NCI analysis visualizes these interactions as colored surfaces, where the color indicates the type and strength of the interaction.

A table summarizing the expected non-covalent interactions in a dimer is provided below.

| Interaction Type | Atoms Involved | Predicted Distance (Å) | Significance |

|---|---|---|---|